Cas no 1702878-09-8 (6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one)

6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one 化学的及び物理的性質
名前と識別子
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- 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one
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- インチ: 1S/C6H5N5OS/c7-5-9-4(10-6(12)11-5)3-1-8-2-13-3/h1-2H,(H3,7,9,10,11,12)
- InChIKey: IEOZLBWLWWYDAH-UHFFFAOYSA-N
- ほほえんだ: N1C(N)=NC(C2SC=NC=2)=NC1=O
じっけんとくせい
- 密度みつど: 1.96±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 388.7±34.0 °C(Predicted)
- 酸性度係数(pKa): 5.79±0.70(Predicted)
6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-647153-10.0g |
4-amino-6-(1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1702878-09-8 | 10.0g |
$5695.0 | 2023-03-04 | ||
Enamine | EN300-647153-5.0g |
4-amino-6-(1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1702878-09-8 | 5.0g |
$4529.0 | 2023-03-04 | ||
Enamine | EN300-647153-1.0g |
4-amino-6-(1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1702878-09-8 | 1.0g |
$1726.0 | 2023-03-04 | ||
Enamine | EN300-647153-2.5g |
4-amino-6-(1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1702878-09-8 | 2.5g |
$3577.0 | 2023-03-04 |
6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one 関連文献
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-oneに関する追加情報
6-Amino-4-(5-thiazolyl)-1,3,5-Triazin-2(1H)-one CAS No. 1702878-09-8: A Comprehensive Overview
The compound 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one, with its CAS registry number 1702878-09-8, represents an innovative and versatile molecule in the field of biopharmaceuticals. Known for its unique structural features, this compound has garnered significant attention due to its potential applications in therapeutic drug development and chemical synthesis.
The molecular framework of 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one is characterized by a triazine ring, which serves as the core structure. This triazine moiety is further substituted with an amino group at position 6 and a thiazole ring at position 4. The thiazole ring introduces heteroatom diversity, enhancing the compound's electronic properties and reactivity.
Recent studies have highlighted the importance of such triazine-based compounds in antitumor and antimicrobial applications. The presence of an amino group renders the molecule highly reactive, making it a valuable precursor in multicomponent reactions (MCRs) and click chemistry. These reactions are pivotal in constructing complex molecular architectures with high precision and efficiency.
One of the most promising avenues for 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one is its role as a building block in the synthesis of bioactive molecules. For instance, the compound's triazine core can be functionalized to generate derivatives with antifungal, antiviral, or anti-inflammatory properties. Such derivatives are highly sought after in the pharmaceutical industry due to their potential to address unmet medical needs.
Additionally, the thiazole moiety in this compound is known to impart stabilizing effects on the triazine ring, thereby enhancing its thermal and chemical stability. This property is particularly advantageous in drug delivery systems, where the stability of the active ingredient is crucial for maintaining efficacy over prolonged periods.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one with high accuracy. By employing techniques such as molecular docking and quantum mechanics modeling, scientists can identify potential targets for this compound in various disease models. These computational insights are instrumental in guiding experimental studies and accelerating the discovery process.
Another area of exploration involves the use of 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one in combinatorial chemistry. By systematically varying substituents on the triazine and thiazole rings, researchers can generate libraries of compounds with diverse pharmacological profiles. Such libraries are invaluable for discovering new drugs with high specificity and selectivity.
Despite its potential, the development of 6-Amino-4-(5-thiazolyl)-1,3,5-triazin-2(1H)-one into a commercial product requires addressing several challenges. These include optimizing synthetic routes to achieve high yields and purities, as well as evaluating the compound's pharmacokinetics and toxicity profiles. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcoming these hurdles.
Looking ahead, the triazine-thiazole hybrid architecture of this compound is poised to play a significant role in precision medicine. By designing derivatives that target specific pathways or receptors, it may be possible to develop therapies with minimal off-target effects and enhanced therapeutic outcomes.
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